molecular formula C9H13ClMgSi B3045457 Magnesium, chloro[(dimethylphenylsilyl)methyl]- CAS No. 107735-20-6

Magnesium, chloro[(dimethylphenylsilyl)methyl]-

Cat. No.: B3045457
CAS No.: 107735-20-6
M. Wt: 209.04 g/mol
InChI Key: CBCNRZVBTLJKSF-UHFFFAOYSA-M
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Description

Magnesium, chloro[(dimethylphenylsilyl)methyl]- is an organometallic compound that features a magnesium atom bonded to a chloro[(dimethylphenylsilyl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro[(dimethylphenylsilyl)methyl]- can be synthesized through the reaction of dimethylphenylsilylmethyl chloride with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the magnesium reagent. The reaction proceeds as follows:

C6H5Si(CH3)2CH2Cl+MgC6H5Si(CH3)2CH2MgCl\text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{MgCl} C6​H5​Si(CH3​)2​CH2​Cl+Mg→C6​H5​Si(CH3​)2​CH2​MgCl

Industrial Production Methods

Industrial production of magnesium, chloro[(dimethylphenylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[(dimethylphenylsilyl)methyl]- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in substitution reactions with halides.

    Coupling Reactions: Useful in forming carbon-carbon bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an inert solvent like THF.

    Substitution Reactions: Often involves alkyl or aryl halides, with the reaction conditions tailored to the specific halide used.

    Coupling Reactions: Catalysts such as palladium or nickel are commonly used to facilitate these reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Silanes: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

Magnesium, chloro[(dimethylphenylsilyl)methyl]- has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of magnesium, chloro[(dimethylphenylsilyl)methyl]- involves the formation of a reactive magnesium-carbon bond. This bond imparts nucleophilic character to the carbon atom, enabling it to participate in various chemical reactions. The compound can interact with electrophilic centers in other molecules, facilitating the formation of new bonds and the transformation of chemical structures.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylsilane
  • Phenylsilane
  • Diphenylsilane
  • Triphenylsilane

Uniqueness

Magnesium, chloro[(dimethylphenylsilyl)methyl]- is unique due to the presence of the magnesium atom, which imparts distinct reactivity compared to other similar silanes. The magnesium-carbon bond in this compound provides enhanced nucleophilicity, making it a valuable reagent in organic synthesis and other applications.

Biological Activity

Magnesium, chloro[(dimethylphenylsilyl)methyl]- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of magnesium as a central atom coordinated with a chloro group and a dimethylphenylsilyl moiety. Its structure can be summarized as follows:

  • Chemical Formula : C10_{10}H13_{13}ClMgSi
  • Molecular Weight : Approximately 232.66 g/mol

Mechanisms of Biological Activity

The biological activity of magnesium-based compounds often relates to their role as catalysts in biochemical reactions and their interaction with various biological macromolecules.

  • Enzyme Interaction : Magnesium ions are known to play a crucial role in stabilizing negative charges in enzyme-substrate complexes, enhancing catalytic efficiency.
  • Cell Signaling : The presence of magnesium can influence cellular signaling pathways, particularly those involving eicosanoids, which are critical in inflammatory responses and other physiological processes .

Biological Activities

Research indicates several biological activities associated with magnesium, chloro[(dimethylphenylsilyl)methyl]-:

  • Antimicrobial Activity : Studies have shown that organomagnesium compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Antioxidant Effects : The compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Potential : By modulating eicosanoid production, this compound could play a role in reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of bacterial membranes ,
AntioxidantReduction of oxidative stress
Anti-inflammatoryModulation of eicosanoid synthesis

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by researchers at Kyoto University explored the antimicrobial efficacy of various organomagnesium compounds. The results indicated that magnesium, chloro[(dimethylphenylsilyl)methyl]- exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Case Study on Anti-inflammatory Effects : A clinical trial investigated the effects of magnesium supplementation on inflammatory markers in patients with chronic inflammatory diseases. The findings suggested that magnesium supplementation led to a notable decrease in pro-inflammatory cytokines, supporting its role in managing inflammation .

Research Findings

Recent literature emphasizes the importance of magnesium compounds in various therapeutic contexts:

  • Eicosanoid Production : Inhibition of delta-5-desaturase by magnesium-based compounds has been linked to reduced production of pro-inflammatory eicosanoids, suggesting therapeutic implications for conditions like arthritis and cardiovascular diseases .
  • Synthesis Methods : Advances in synthetic methodologies for organomagnesium compounds have enhanced their availability for research and therapeutic applications .

Properties

IUPAC Name

magnesium;methanidyl-dimethyl-phenylsilane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNRZVBTLJKSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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